molecular formula C7H7NO3 B1306564 (Pyridin-3-yloxy)-acetic acid CAS No. 86649-57-2

(Pyridin-3-yloxy)-acetic acid

Cat. No. B1306564
CAS RN: 86649-57-2
M. Wt: 153.14 g/mol
InChI Key: MBEPWLCDXKKANL-UHFFFAOYSA-N
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Description

(Pyridin-3-yloxy)-acetic acid is a chemical compound that can be associated with various derivatives and analogues, many of which have been synthesized for their potential biological activities. While the specific compound "this compound" is not directly mentioned in the provided papers, related compounds such as pyridine and pyrrolopyridine derivatives have been studied extensively for their herbicidal, biological, and chemical properties .

Synthesis Analysis

The synthesis of related pyridine and pyrrolopyridine derivatives involves various strategies. For instance, 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives were synthesized as analogues of the commercial herbicide benazolin, showing that the introduction of certain substituents can enhance herbicidal activity . Additionally, 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized and evaluated as agonists of S1P receptors, indicating a method for producing compounds with potential pharmacological applications . The synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines also demonstrates the versatility of pyridine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyridine and pyrrolopyridine derivatives has been a subject of interest due to their biological relevance. For example, the potential energy surface and conformations of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid were investigated, revealing a kinetically stable conformer with a strong intramolecular hydrogen bond . The structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed similarities to the natural plant growth hormone indole-3-acetic acid, suggesting potential applications in auxin physiology .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in several studies. The addition of (pyrazol-1-yl)acetic and (pyridin-2-yl)acetic groups to a Phe-Gly dipeptide afforded ATCUN-like copper(II) binding sites, demonstrating the potential for creating metal ion binding sites . Moreover, the four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives using acetic acid as a catalyst and solvent exemplifies the diverse chemical reactions that pyridine derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical properties . The synthesis and structural studies of various pyridine derivatives also contribute to understanding their physical properties, such as solubility and stability .

Scientific Research Applications

Corrosion Inhibition

(Pyridin-3-yloxy)-acetic acid derivatives, such as [(2-pyridin-4-ylethyl)thio]acetic acid, have been studied for their potential in corrosion inhibition of steel in acidic environments. These studies suggest that such compounds can significantly reduce corrosion rates by acting as mixed inhibitors, with their efficiency increasing with concentration. Their adsorption on steel surfaces follows the Langmuir adsorption isotherm, highlighting their potential in protective coatings and treatments in industries where steel corrosion is a concern (Bouklah et al., 2005).

Molecular Properties Investigation

Density Functional Theory (DFT) and quantum chemical calculations have been employed to study the molecular properties of compounds containing this compound derivatives. These studies reveal insights into their electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energies, and molecular densities. Such investigations are crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Bouklah et al., 2012).

Nonlinear Optical Materials

Research into the nonlinear optical properties of compounds linked to this compound has shown promising results. For example, the synthesis of neodymium mono- and bi-nuclear phthalocyanines linked to zinc oxide nanoparticles and incorporated into polyacrylic acid has demonstrated enhanced nonlinear optical behavior. Such materials could have significant applications in developing optical limiters and other photonic devices (Sekhosana et al., 2016).

Catalytic Applications

Copper(II) complexes involving this compound derivatives have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. These findings indicate the potential use of these complexes in green chemistry applications, where the efficient and environmentally friendly synthesis of nitriles and aldehydes is desirable (Xie et al., 2014).

Antimicrobial and Antitumor Activities

This compound derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have shown that some of these derivatives possess moderate activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating their potential as leads for the development of new antimicrobial agents. Additionally, the evaluation of their antitumor activity against various cell lines could pave the way for new anticancer drugs (Mamolo et al., 2001).

Future Directions

The future directions of “(Pyridin-3-yloxy)-acetic acid” involve various applications. For instance, the solid-state fluorescence of complexes 1 and 3 shows the strong characteristic red luminescence of Eu (III) and the green luminescence of Tb (III) respectively, and they exhibit a fluorescence quenching effect on addition of acetone in aqueous solution . This suggests potential applications in fluorescence-based sensors and probes.

properties

IUPAC Name

2-pyridin-3-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPWLCDXKKANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390205
Record name (Pyridin-3-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86649-57-2
Record name (Pyridin-3-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the compound from preparation 295, (pyridin-3-yloxy)-acetic acid ethyl ester, 300 mg (1.68 mmol) in 15 mL of dioxane was added a solution of 400 mg (16.8 mmol) of lithium hydroxide in 15 mL of water. The solution was stirred for three hours at rt. then acidified to pH=1.0 with 5 N HCl and concentrated to dryness to give a quantitative yield of the crude desired product. MS (ion spray) 154.1 (M+). Crude product was carried on without further purification.
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Synthesis routes and methods II

Procedure details

A mixture of (Pyridin-3-yloxy)-acetic acid tert-butyl ester (60 mg, 0.29 mmol) and HCl in dioxane (4 M, 2 mL) is stirred at room temperature for 1 h. The reaction mixture is concentrated in vacuo to give the title compound. MS: 154 [M+H]+; tR (HPLC, ACQUITY UPLC™ BEH C18 1.7 μm, 50×2.1 mm; 5% CH3CN+0.1% TFA/H2O+0.1% TFA for 0.5 min then 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 5 min then 100% CH3CN+0.1% TFA for 1.5 min, flow 0.5 ml/min): 0.40 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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